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Compound of Interest

Compound Name: Diisobutyl succinate

Cat. No.: B1581793

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
diisobutyl succinate, a key chemical intermediate and additive. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
presented in a clear and accessible format for scientific professionals.

Chemical Structure and Properties

Diisobutyl succinate, with the IUPAC name bis(2-methylpropyl) butanedioate, is an organic
compound with the molecular formula C12H2204 and a molecular weight of approximately
230.30 g/mol .[1] Its structure consists of a central succinate moiety esterified with two isobutyl
groups.

Structure:

Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, IR,
and MS analyses of diisobutyl succinate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of an experimental *H NMR spectrum in the searched literature, a
predicted spectrum was generated to provide expected chemical shifts, multiplicities, and

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1581793?utm_src=pdf-interest
https://www.benchchem.com/product/b1581793?utm_src=pdf-body
https://www.benchchem.com/product/b1581793?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/70214
https://www.benchchem.com/product/b1581793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

coupling constants. The prediction is based on computational models and provides a reliable
estimation for the proton environments in the molecule.

Table 1: Predicted *H NMR Data for Diisobutyl Succinate

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~3.87 Doublet (d) 4H -O-CH2-CH(CH3)2
~2.60 Singlet (s) 4H -CO-CH2-CH2-CO-
~1.95 Nonet (non) 2H -CHz2-CH(CH5)2
~0.93 Doublet (d) 12H -CH( CHs )2

Note: Predicted values are estimates and may differ slightly from experimental results.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of diisobutyl succinate provides insights into the carbon framework of
the molecule.

Table 2: 13C NMR Chemical Shifts for Diisobutyl Succinate

Chemical Shift (8) (ppm) Assighment
~172.5 C=0

~70.8 -O-CHa-
~29.1 -CO-CHz2-
~27.8 -CH(CHs)2
~19.0 -CH(CHs)2

Note: Data extracted from spectral databases and may be subject to minor variations based on
experimental conditions.
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Infrared (IR) Spectroscopy

The IR spectrum of diisobutyl succinate highlights the characteristic vibrational frequencies of
its functional groups.

Table 3: Key IR Absorption Bands for Diisobutyl Succinate

Wavenumber (cm~?) Intensity Assignment
~2960 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1170 Strong C-O stretch (ester)

Note: The spectrum was recorded in a solution of carbon tetrachloride (CCls) and carbon
disulfide (CS2).[2][3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diisobutyl succinate results in
fragmentation of the molecule, providing valuable structural information.

Table 4. Major Mass Spectrometry Fragments for Diisobutyl Succinate

Mass-to-Charge Ratio

(miz) Relative Intensity Proposed Fragment lon
m/z

157 High [M - CaHoO]*

101 High [CH2CH2COOCH2CH(CH3)2]*
57 High [CaHo]* (isobutyl cation)

56 Moderate [CaHs]*

Note: The molecular ion peak (M*) at m/z 230 is often of low abundance or not observed in the
El spectrum of esters.[1]
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of diisobutyl succinate is prepared by dissolving
approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The *H and 3C NMR spectra are recorded on an NMR spectrometer, typically
operating at a frequency of 300 MHz or higher for H. For *H NMR, the spectral width is set to
cover the range of 0-10 ppm. For 13C NMR, a wider spectral width is used, typically 0-200 ppm.
Chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, diisobutyl succinate can be analyzed directly as a thin film
between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by
dissolving the sample in a suitable solvent that has minimal IR absorption in the regions of
interest, such as carbon tetrachloride (CCla).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the salt plates or the solvent is first collected and then
automatically subtracted from the sample spectrum. The spectrum is typically scanned over the
range of 4000-400 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of diisobutyl succinate is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).

Data Acquisition: The sample is injected into a gas chromatograph (GC) equipped with a
suitable capillary column (e.g., a non-polar DB-5 column). The GC oven temperature is
programmed to ramp up, separating the components of the sample based on their boiling
points. The eluent from the GC is then introduced into the ion source of a mass spectrometer.
In the ion source, the sample molecules are ionized, typically by electron impact (El). The
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resulting ions and fragment ions are then separated by their mass-to-charge ratio by the mass
analyzer and detected.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like diisobutyl succinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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